molecular formula C17H16BrN5O B2564318 N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351607-79-8

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2564318
CAS No.: 1351607-79-8
M. Wt: 386.253
InChI Key: ZLHZCZLVHSVSRT-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a pyridazine core scaffold, a heterocycle known for its excellent physicochemical properties and ability to participate in key hydrogen-bond interactions with biological targets, which often translates to improved solubility and pharmacodynamic parameters compared to carbocyclic analogs . The specific structural motif of an N-arylpyridazinecarboxamide is recognized as a privileged skeleton in the design of enzyme inhibitors, particularly in the development of kinase-targeted therapies . Compounds based on the pyridazine scaffold, especially those incorporating pyrazole substituents, have demonstrated substantial research utility across multiple domains. Structurally similar molecules have shown promising antibacterial activity against challenging, drug-resistant pathogens . Furthermore, the N-arylpyridazinecarboxamide framework serves as a critical core in designing potent and selective tyrosine kinase 2 (TYK2) inhibitors that function through an allosteric mechanism by binding to the pseudokinase (JH2) domain . This mechanism is highly relevant for research into autoimmune diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD) . The imidazo[1,2-b]pyridazine scaffold, a related bicyclic system, is also a validated privileged structure in drug discovery, featuring in FDA-approved drugs and clinical-stage candidates for various indications, underscoring the therapeutic potential of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-10-8-13(4-5-14(10)18)19-17(24)15-6-7-16(21-20-15)23-12(3)9-11(2)22-23/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZCZLVHSVSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O3C_{19}H_{19}BrN_4O_3 with a molecular weight of approximately 463.35 g/mol. The structure features a pyridazine core substituted with a brominated phenyl group and a pyrazole moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds that share structural similarities have shown IC50 values in the micromolar range against BRAF(V600E) and EGFR pathways, critical targets in cancer therapy .

Compound Target IC50 (µM)
Example ABRAF(V600E)26
Example BEGFR49.85
N-(4-bromo...)Not specifically tested yetTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains. In studies evaluating similar pyrazole derivatives, compounds demonstrated significant inhibition of bacterial growth, indicating potential for development as antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects against A549 lung cancer cells. The results indicated that certain derivatives led to apoptosis and inhibited cell proliferation significantly compared to controls .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced nitric oxide production significantly, showcasing its potential as an anti-inflammatory therapeutic .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can enhance potency and selectivity against targeted pathways.

Modification Effect
Bromine substitutionIncreased potency against BRAF
Dimethyl groupsEnhanced anti-inflammatory effects

Scientific Research Applications

Anti-inflammatory Applications

Research has indicated that compounds similar to N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit notable anti-inflammatory properties.

Key Findings :

  • In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with similar structures demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to standard anti-inflammatory agents like dexamethasone which showed lower inhibition rates at similar concentrations .

Antitumor Activity

The potential of this compound as an anti-cancer agent has been explored in various studies.

Case Studies :

  • A study involving various pyrazole derivatives found that those with structural similarities to this compound exhibited promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Notably, certain derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant antitumor potential.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented, and this compound is no exception.

Research Overview :

  • Studies have tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α (61–85%), IL-6 (76–93%)
AntitumorIC50 values: HepG2 (5.35 µM), A549 (8.74 µM)
AntimicrobialSignificant activity against E. coli and S. aureus

Chemical Reactions Analysis

Pyridazine Ring Formation

The mechanism involves nucleophilic attack of the aminopyrazole on a β-dicarbonyl compound, followed by cyclization and dehydration . For example:

  • Nucleophilic Attack : The amino group (-NH₂) of the pyrazole attacks a carbonyl carbon of the β-dicarbonyl compound.

  • Cyclization : A second nucleophilic attack forms a six-membered ring intermediate, which undergoes dehydration to yield the pyridazine-pyrazole fused system .

Pyrazole Substituent Formation

The pyrazole group is synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes . For instance:

  • Diazo Generation : Tosylhydrazones are converted to diazo intermediates in situ.

  • Cycloaddition : Reaction with alkynyl bromides forms the pyrazole scaffold .

Amide Bond Formation

The carboxamide linkage is formed using coupling agents like PyBop, which activates the carboxylic acid group for nucleophilic attack by the amine .

Mechanism Key Steps
Pyridazine ring formationNucleophilic attack → Cyclization → Dehydration
Pyrazole synthesisCycloaddition of diazo compounds + alkynes
Amide couplingActivation → Coupling → Workup

Reaction Conditions

The synthesis employs diverse reaction conditions optimized for each step:

Step Conditions Catalysts/Solvents
Pyridazine ring formationRefluxing ethanol or DMF, acidic conditionsβ-dicarbonyls, catalytic HCl
Pyrazole synthesisRoom temperature, anhydrous conditionsPd catalysts (e.g., Pd(PPh₃)₄), DMF
Amide couplingRoom temperature, inert atmospherePyBop, DMF, Cs₂CO₃

Biological Implications

The compound exhibits therapeutic potential due to its structural features:

  • Pyrazole Substituent : Known for anti-inflammatory and anticancer activity, likely through kinase inhibition (e.g., Aurora-A, CDK2) .

  • Pyridazine Core : Enhances bioavailability and interaction with biological targets.

Activity Mechanism Key Reference
Kinase inhibitionBinding to ATP-binding pockets
Anticancer effectsCell cycle regulation, apoptosis induction

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyridazine vs. Pyrazoline/Pyrazole Derivatives: The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) differs from pyrazoline derivatives (partially saturated five-membered rings with two nitrogen atoms) reported in . Pyridazines often exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazolines, influencing solubility and binding interactions .

Substituent Analysis

  • Carboxamide Functionality: The carboxamide group at the pyridazine 3-position is a critical feature shared with patented compounds in –6. For instance, 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () also employs a pyridazine-3-carboxamide scaffold but incorporates a triazole substituent and deuterated methyl group, which may enhance metabolic stability compared to the target’s brominated phenyl group .
  • Halogenated Aromatic Groups :
    • The 4-bromo-3-methylphenyl group in the target compound contrasts with fluorophenyl or chlorophenyl substituents in . Bromine’s larger atomic radius and higher lipophilicity could influence membrane permeability and target binding compared to fluorine or chlorine .

Crystallographic and Physicochemical Properties

Crystallography Tools and Methods

  • Structural characterization of similar compounds (e.g., ) relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . These methods ensure accurate determination of bond lengths, angles, and hydrogen-bonding patterns, which are critical for understanding molecular interactions .

Hydrogen Bonding and Crystal Packing

  • Hydrogen-bonding patterns, analyzed via graph set theory (), are pivotal in predicting solubility and stability.

Data Table: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Halogen Carboxamide Position Reference
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (Target) Pyridazine 3,5-dimethylpyrazole, 4-bromo-3-methylphenyl Br 3 -
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-bromophenyl, 4-fluorophenyl Br, F N/A
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Pyridazine Triazole, cyclopropane, deuterated methyl None 3
(4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo-pyridazine Bromo-difluorophenyl, chloro-fluorophenyl Br, Cl, F 3

Q & A

Q. Which software suites streamline crystallographic refinement and visualization?

  • WinGX integrates SHELX (refinement), ORTEP-3 (graphics), and PLATON (validation). For macromolecular interfaces, SHELXPRO converts .ins/.hkl files to PDB format .

Q. How to model intermolecular interactions for crystal engineering?

  • Mercury (CCDC) maps Hirshfeld surfaces to quantify contact contributions (e.g., Br···H vs. H···H). Pair distribution function (PDF) analysis resolves short-range order in amorphous phases .

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